N-Butylcyclohexylamine

Description

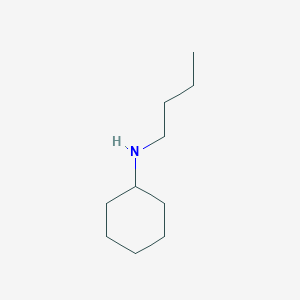

Structure

3D Structure

Properties

IUPAC Name |

N-butylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-2-3-9-11-10-7-5-4-6-8-10/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXLEXCQCSPKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30905938 | |

| Record name | N-Butylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

207 °C | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (93 °C) OC | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8 | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10108-56-2 | |

| Record name | N-Butylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HI5X9ZR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2770 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Reaction Pathways

Conventional Synthetic Routes to N-Butylcyclohexylamine

Established methods for synthesizing this compound typically involve the direct formation of the carbon-nitrogen bond through reductive amination or alkylation.

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound, in this case, cyclohexanone (B45756), with an amine, butylamine (B146782). The process begins with the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or its protonated form, an iminium ion). This intermediate is subsequently reduced to the target secondary amine, this compound.

The reaction mechanism generally follows these steps:

Nucleophilic attack of butylamine on the carbonyl carbon of cyclohexanone.

Formation of a hemiaminal intermediate.

Elimination of water to form a cyclohexyl-butyl imine.

Reduction of the imine to yield this compound.

Various reducing agents and catalysts can be employed to facilitate the reduction of the imine intermediate. Heterogeneous catalysts are often favored for their ease of recovery and recycling. tandfonline.com For instance, studies have explored the use of transition metal catalysts like Copper, Nickel, Platinum, Rhodium, and Ruthenium for the reductive amination of cyclohexanone. researchgate.net The choice of catalyst and reaction conditions, such as temperature and hydrogen pressure, significantly influences the reaction's yield and selectivity. researchgate.net Research has shown that in some systems, the use of a solvent like methanol (B129727) can enhance the rate of imine formation. tandfonline.com

Table 1: Catalysts in Reductive Amination of Cyclohexanone

| Catalyst System | Key Observation | Reference |

|---|---|---|

| Cu-Cr-La/γ-Al2O3 | Optimized conditions yielded 83.06% of cyclohexylamine (B46788) from ammonia. | researchgate.net |

| Ni/Al2O3 | Found to be effective for the amination of phenol (B47542) to cyclohexylamine. | mdpi.com |

| Ru/C | Methanol as a solvent showed the highest rate of imine formation. | tandfonline.com |

| Pt/SiO2 | Used for amination of phenol with n-butylamine, showing moderate selectivity. | researchgate.net |

Direct N-alkylation of a primary amine with an alkyl halide is a fundamental and straightforward method for preparing secondary amines. In this approach, cyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane). This SN2 reaction results in the formation of this compound hydrohalide salt, which is then neutralized by a base to yield the free amine.

A significant drawback of this method is the potential for over-alkylation. rsc.org The desired secondary amine product can compete with the starting primary amine to react with the butyl halide, leading to the formation of a tertiary amine (N,N-dibutylcyclohexylamine) and even a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions such as the molar ratio of reactants must be carefully controlled. Using an excess of cyclohexylamine can help minimize the formation of the tertiary amine byproduct. This method often generates stoichiometric amounts of waste salts. rsc.org

Research into three-component reactions has shown that cyclohexylamine can react with 1-bromopropane (B46711) (a propyl halide analogous to a butyl halide) in the presence of other reagents, yielding the corresponding N-propylcyclohexylamine, though yields can be moderate (e.g., 37%). nii.ac.jp

Reductive Amination of Cyclohexanone with Butylamine

Advanced and Sustainable Synthesis Approaches for this compound

Recent research has focused on developing more atom-economical and environmentally benign methods for amine synthesis. These advanced strategies often utilize catalytic systems that minimize waste and operate under milder conditions.

A highly efficient and sustainable "domino" process combines the hydrogenation of phenols with reductive amination in a single pot. datapdf.comunisi.it This approach transforms readily available phenols into substituted cyclohexylamines, such as this compound, using butylamine. datapdf.comunisi.it The reaction typically proceeds in water, an environmentally benign solvent, and uses a heterogeneous catalyst like Palladium on carbon (Pd/C). datapdf.comunisi.it

The process involves two key stages:

Hydrogenation of Phenol: The aromatic ring of phenol is hydrogenated to form cyclohexanone as an intermediate.

Reductive Amination: The in situ generated cyclohexanone then reacts with butylamine, as described in section 2.1.1, to form this compound.

Different hydrogen sources can be used, including hydrogen gas (H₂) or hydrogen precursors like sodium formate (B1220265) (HCOONa), which is considered a sustainable option. datapdf.comunisi.it The use of microwave heating has been shown to dramatically reduce reaction times. datapdf.comunisi.it For example, using Pd/C as a catalyst, the reaction of phenol and butylamine can achieve high conversion and yield under various conditions. datapdf.com One study reported an acceptable yield of 46% for this compound in a continuous flow system using Pd/C and sodium formate as the reducing agent. mdpi.com

Table 2: Conditions for Domino Hydrogenation-Reductive Amination of Phenol with Butylamine

| Catalyst Equiv. | Temp (°C) | Time | Hydrogen Source | Yield | Reference |

|---|---|---|---|---|---|

| 0.09 | Room Temp | 12 h | H₂ (1 atm) | 98% conversion | datapdf.com |

| 0.09 | 60 | 6 h | H₂ (1 atm) | 98% conversion | datapdf.com |

| 0.05 | 60 | 20 min | H₂ (3 atm, MW) | 98% conversion | datapdf.com |

| - | - | 12 h | HCOONa | 46% | mdpi.com |

Biocatalysis offers a highly selective and green alternative for amine synthesis. nih.gov Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones to produce chiral amines. manchester.ac.ukacs.org These NADPH-dependent enzymes have been applied to the synthesis of this compound from cyclohexanone and butylamine. manchester.ac.ukrsc.org

The biocatalytic process involves the enzyme facilitating the reduction of the imine formed between cyclohexanone and butylamine. rsc.org While highly selective, a challenge in these systems can be achieving high conversion rates. Often, a large excess of the amine nucleophile (butylamine) is required to push the initial equilibrium towards imine formation. acs.orgrsc.org In a study screening a panel of 90 different enzymes, only 13 showed more than 50% conversion to this compound after 18 hours, highlighting the variability in enzyme performance for this specific transformation. manchester.ac.uk Research continues to explore new enzyme homologs and reaction engineering strategies to overcome these limitations. rsc.org

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is a powerful and atom-economical catalytic process for N-alkylation. acs.orgcsic.es This method allows stable and inexpensive alcohols to be used as alkylating agents, generating only water as a byproduct, thus avoiding the use of toxic alkyl halides. rsc.org

The general mechanism involves three main steps mediated by a transition-metal catalyst (commonly based on Ruthenium, Iridium, or Rhodium): csic.esorganic-chemistry.org

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol (e.g., butanol), oxidizing it to the corresponding aldehyde (butanal). acs.org

Condensation & Imine Formation: The in situ generated aldehyde reacts with an amine (e.g., cyclohexylamine) to form an imine.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product (this compound) and regenerating the active catalyst. acs.org

This one-pot process is highly efficient and selective for mono-N-alkylation, reducing the issues of over-alkylation common with traditional methods. acs.orgorganic-chemistry.org While secondary alcohols can be used, they often require higher temperatures for effective alkylation compared to primary alcohols. organic-chemistry.org The development of catalysts based on earth-abundant metals like cobalt and manganese is also an active area of research to further enhance the sustainability of this methodology. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound has been a focal point for the application of green chemistry principles, aiming to develop more sustainable and environmentally benign processes. These approaches prioritize the use of renewable resources, reduction of waste, and employment of milder reaction conditions.

A prominent green method for synthesizing this compound is through the domino hydrogenation-reductive amination of phenols. unisi.it This process efficiently converts phenols to the corresponding cyclohexylamines in the presence of an amine. unisi.it Key to this sustainable protocol is the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a green hydrogen source like sodium formate in water. unisi.it This reaction can be performed under mild conditions, for instance, at room temperature for 12 hours or accelerated at 60 °C using microwave dielectric heating for 20 minutes. unisi.it The catalyst can also be effectively recovered and reused, further enhancing the green credentials of this method. unisi.it

Another significant advancement in the green synthesis of this compound involves biocatalysis, specifically the use of imine reductases (IREDs). manchester.ac.uknih.gov IREDs are enzymes that catalyze the asymmetric synthesis of chiral amines, which are valuable in the pharmaceutical and fine chemical industries. nih.gov In the context of this compound synthesis, IREDs facilitate the reductive amination of cyclohexanone with butylamine. manchester.ac.uknih.gov While full conversion with butylamine can be challenging, with only a fraction of tested enzymes showing significant activity, this biocatalytic route offers a highly selective and environmentally friendly alternative to traditional chemical methods. manchester.ac.uknih.gov Research has shown that a cascade system combining a transaminase (TA) and an IRED can produce this compound from butanal with high conversion rates. nih.govcsic.es

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents another green approach. acs.org This process involves the temporary removal of hydrogen from an alcohol to form a reactive carbonyl intermediate, which then reacts with an amine. acs.org The borrowed hydrogen is subsequently used to reduce the resulting imine, regenerating the catalyst and yielding the N-alkylated amine. acs.org This atom-economical method avoids the need for external reducing agents and often utilizes water as a solvent, aligning with green chemistry principles. acs.org

The selection of catalysts and reaction conditions plays a crucial role in the green synthesis of this compound. Studies have explored various catalysts, including platinum supported on silica (B1680970) (Pt/SiO2), for the amination of phenol with n-butylamine, although selectivities can vary. researchgate.net The use of different reducing agents and reaction media, such as aqueous sodium formate, further contributes to the development of sustainable synthetic protocols. unisi.it

Table 1: Comparison of Green Synthesis Methods for this compound

| Synthesis Method | Catalyst | Reactants | Key Green Chemistry Principles | Reference |

| Domino Hydrogenation-Reductive Amination | Pd/C | Phenol, Butylamine, Sodium Formate | Use of heterogeneous, reusable catalyst; Use of water as a solvent; Use of a green hydrogen source; Mild reaction conditions | unisi.it |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | Cyclohexanone, Butylamine | High selectivity; Use of biocatalysts; Reactions in aqueous media | manchester.ac.uknih.gov |

| TA-IRED Cascade | Transaminase (TA), IRED | Butanal | High conversion; Multi-enzyme cascade | nih.govcsic.es |

| Borrowing Hydrogen | Transition Metal Complexes | Alcohol, Amine | Atom economy; Avoids external reducing agents; Use of water as a solvent | acs.orgacs.org |

| Catalytic Amination | Pt/SiO2 | Phenol, n-Butylamine | Catalytic process | researchgate.net |

Fundamental Reaction Chemistry of this compound

The chemical behavior of this compound is dictated by the presence of the secondary amine functional group, which can participate in a variety of reactions. These include deamination, oxidation, and nucleophilic attacks, often with significant stereochemical implications.

Deamination Processes and Investigation of Reaction Intermediates

Deamination of cyclohexylamines, including derivatives like this compound, is a complex process that can proceed through various mechanisms and yield a mixture of products. rsc.org The reaction is highly influenced by the steric environment of the amine. rsc.org Studies on the deamination of stereoisomers such as cis- and trans-4-t-butylcyclohexylamine have provided insights into the reaction pathways, which can involve SNi, SN2, and E2 mechanisms, as well as the formation of an intermediate solvated carbonium ion. rsc.org

The deamination of cyclohexylamine itself has been shown to lead to rearrangement products, such as cyclopentylmethyl derivatives, indicating the involvement of carbocationic intermediates that can undergo skeletal rearrangements. rsc.orgrsc.org The formation of these rearranged products suggests the transient existence of less stable primary carbocations from the initially formed secondary carbocation. rsc.orgrsc.org The investigation into these reaction intermediates is crucial for understanding the product distribution and reaction mechanism. While direct studies on this compound deamination are less common, the principles derived from related cyclohexylamine systems are applicable. The reaction of 3-(alkylamino)propionamides, which are structurally related, has been studied in the context of deamination, highlighting the potential role of carbonyl compounds in this process. researchgate.net

Oxidation Reactions of this compound

The secondary amine group in this compound is susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide or peracids can convert the amine to the corresponding N-oxide derivative. The oxidation of primary aliphatic amines to nitro compounds has been achieved using tert-butyl hydroperoxide with a zirconium catalyst, suggesting that secondary amines like this compound could undergo similar transformations under appropriate conditions. lookchem.com

Enzymatic oxidation is also a relevant process. Amine oxidases are enzymes capable of catalyzing the oxidative deamination of amines. csic.es While specific studies on the enzymatic oxidation of this compound are not detailed, the general reactivity of amines towards these enzymes suggests this as a potential transformation pathway.

Stereochemical Investigations in this compound Transformations

The stereochemistry of the cyclohexyl ring plays a significant role in the reactivity of this compound and its derivatives. The conformational rigidity imposed by the cyclohexane (B81311) ring, especially when substituted with a bulky group like a tert-butyl group, influences the stereochemical outcome of reactions.

Investigations into the deamination of cis- and trans-4-t-butylcyclohexylamine have demonstrated the profound effect of stereochemistry on the reaction course. rsc.org For instance, the deamination of the trans-isomer (equatorial amino group) in 50% acetic acid results in alcohols and acetates with high retention of configuration. rsc.org In contrast, the deamination of the cis-isomer (axial amino group) leads to products with significantly lower retention and a higher degree of elimination. rsc.org These results underscore the importance of the starting material's stereochemistry in dictating the reaction mechanism and product distribution.

Furthermore, the rearrangement of trans-4-t-butylcyclohexylamine to trans-3-t-butylcyclopentylmethyl derivatives during deamination defines the conformational requirements and the stereochemical course of the rearrangement, which proceeds with inversion of configuration at the reaction site. rsc.orgrsc.orgrsc.org

Nucleophilic Reactivity and Derivatization Studies

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic character to the molecule, allowing it to participate in a variety of substitution reactions to form new derivatives. The amine group can react with electrophiles such as alkyl halides or acyl chlorides to yield more substituted amines or amides, respectively.

Derivatization of this compound is a common strategy for various applications. For instance, it can be derivatized to form ligands for catalytic applications by coordinating with transition metals. The synthesis of dimeric naphthalene (B1677914) diimides has been achieved through the condensation of 1,4,5,8-naphthalene-tetracarboxylic dianhydride with 4-tert-butylcyclohexylamine, showcasing its use as a building block for functional materials. lmaleidykla.lt Derivatization is also employed in analytical chemistry, for example, by reacting the amine with acetic anhydride (B1165640) for gas chromatography analysis. sci-hub.se

Catalytic Applications of N Butylcyclohexylamine and Its Derivatives

N-Butylcyclohexylamine as an Organic Catalyst and Base

As a secondary amine, this compound possesses basic properties and can act as an organic catalyst in several chemical transformations.

Applications in Polymerization Chemistry (e.g., Polyurethane, Polyurea Synthesis)

Tertiary amines are frequently employed as catalysts in the production of polyurethanes. google.com They accelerate the reaction between polyisocyanates and polyols, as well as the reaction of isocyanates with water, which acts as a blowing agent to create foam. google.comtri-iso.com this compound can be a precursor to such tertiary amine catalysts through reductive alkylation. google.comgoogle.comgoogle.com For instance, a polyol can be reacted with an olefinic nitrile and then with this compound to produce a tertiary amine catalyst with secondary alcohol functionality. google.comgoogle.com These catalysts are integral in formulating polyurethane foams used across various industries. google.com

The synthesis of polyureas involves the step-growth polymerization of a diisocyanate with a polyamine. mdpi.com While this reaction can proceed without a catalyst, recent research has focused on developing isocyanate-free routes for polyurea synthesis to avoid the use of toxic isocyanates. rsc.orguva.nlmdpi.com Some of these novel methods utilize transition-metal catalysts where amine-based ligands can play a role. uva.nl For example, a ruthenium-catalyzed dehydrogenative coupling of diamines and methanol (B129727) has been developed as a safer, more sustainable method for producing polyureas. rsc.org

Role as a Basic Catalyst in Diverse Organic Transformations

The basic nature of this compound allows it to function as a catalyst in various organic reactions. Lewis base catalysis involves an electron-pair donor interacting with an acceptor atom in a reagent, which can increase the rate of reaction. sioc.ac.cn Amines are common Lewis base catalysts. sioc.ac.cn In some systems, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand in nickel-catalyzed photoredox cross-coupling reactions for C-O and C-N bond formation. chemrxiv.org

This compound in Heterogeneous and Homogeneous Catalysis Systems

This compound and its derivatives are involved in both heterogeneous and homogeneous catalytic processes, influencing reaction mechanisms and outcomes.

Mechanistic Insights into Amine-Assisted Catalytic Processes

In many catalytic reactions, amines like this compound are not merely inert bases but participate directly in the catalytic cycle. A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.orgacs.org In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol or amine to form a reactive carbonyl or imine intermediate. acs.org This intermediate then reacts with another molecule, and the borrowed hydrogen is returned in a subsequent reduction step, regenerating the catalyst. acs.org

For instance, in the N-alkylation of amines with alcohols, the alcohol is first dehydrogenated to an aldehyde. acs.org The aldehyde then condenses with an amine to form an imine, which is subsequently reduced to the N-alkylated amine by the catalyst that is holding the "borrowed" hydrogen. acs.orgacs.org Mechanistic studies using NMR have confirmed the formation of metal-hydride species in these catalytic cycles. acs.org The entire process is atom-economical, as it avoids the need for separate oxidation and reduction steps and generates water as the only byproduct. acs.org

In the context of reductive amination of phenols, the reaction pathway involves the hydrogenation of phenol (B47542) to cyclohexanone (B45756), which then reacts with an amine to form an imine. This imine is then hydrogenated to the corresponding secondary amine. csic.es The nature of the amine can influence the reaction, with some amines having a greater reducing capacity. csic.es

Impact on Catalyst Performance and Selectivity in Hydrogenation and Amination Reactions

The presence and nature of amines can significantly affect the performance and selectivity of catalysts in hydrogenation and amination reactions. In the reductive amination of phenol with butylamine (B146782) to produce this compound, catalysts like Pd/C have been used. csic.esmdpi.com One study reported a 46% yield for this reaction in a continuous flow system. csic.esmdpi.com

The choice of metal catalyst is also critical. For the amination of phenol, Pd/C has shown high yields for secondary amines, while Rh/C tends to favor the hydrogenation of the aromatic ring. csic.es Nickel-based catalysts have also been explored for the amination of cyclohexanol (B46403), with the support material (e.g., Al2O3 or C) and the presence of a base affecting the catalyst's activity. researchgate.net

In enzymatic catalysis, imine reductases (IREDs) have been used for the reductive amination of cyclohexanone. In a screening of 90 different enzymes, 13 showed over 50% conversion to this compound using butylamine. manchester.ac.uknih.gov Furthermore, a chemoenzymatic cascade has been developed where a transaminase generates butylamine, which is then used by an imine reductase to convert butanal to this compound with 85% conversion. nih.gov

The following table summarizes the yield of this compound in different catalytic systems:

| Catalyst System | Substrates | Product | Yield/Conversion | Reference |

| Pd/C | Phenol, Butylamine | This compound | 46% yield | csic.esmdpi.com |

| Imine Reductases (13 of 90 screened) | Cyclohexanone, Butylamine | This compound | >50% conversion | manchester.ac.uknih.gov |

| Transaminase-Imine Reductase Cascade | Butanal | This compound | 85% conversion | nih.gov |

| Pt/SiO2 | Phenol, n-butylamine | This compound | 35+% selectivity | researchgate.net |

Coordination Chemistry and Ligand Design for Metal Catalysis

This compound and its derivatives can act as ligands in coordination complexes with various metals, which can then be used as catalysts. google.com The structure of the ligand is crucial for the chemical and physical properties of the metal complex and its catalytic activity. google.com

For example, N-tert-butylcyclohexylamine has been used to synthesize a heterometallic ring complex, [CyNH₂tBu]₂[Cr₁₂Zn₂F₁₆(O₂CtBu)₂₆], which features a 14-metal ring with an hourglass shape. rsc.org In another instance, this compound is listed as a potential secondary amine for the synthesis of tertiary amine catalysts for polyurethanes. google.comgoogle.com The amine can also be part of more complex ligand structures. For example, it has been incorporated into naphthalene (B1677914) diimide (NDI) dyes, which can act as binding sites for metal ions. The coordination of metal ions to these dyes can alter their photophysical and photochemical properties.

The field of coordination chemistry allows for the design of catalysts with specific properties by modifying the ligands around a central metal atom. google.com This can involve creating libraries of coordination complexes with diverse structures to screen for catalytic activity in various organic transformations. google.com

Synthesis and Spectroscopic Characterization of Metal Complexes with this compound Moieties

The synthesis of metal complexes with ligands derived from cyclohexylamine (B46788), such as Mannich base ligands, has been reported. These studies offer a template for how this compound could be incorporated into metal complexes. For instance, the synthesis of Mannich base ligands like Cyclohexylamine-N-methylurea (CHMU), Cyclohexylamine-N-methylacetamide (CHMAA), and Cyclohexylamine-N-methylacetone (CHMA) involves the reaction of cyclohexylamine with formaldehyde (B43269) and urea (B33335), acetamide, or acetone (B3395972), respectively. researchgate.net These ligands are then reacted with metal salts to form the corresponding complexes.

The characterization of these complexes is typically carried out using a combination of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. In the case of cyclohexylamine-N-methyl base Mannich ligands, the IR spectra of the free ligands show characteristic absorption bands for N-H stretching vibrations in the range of 3450-3300 cm⁻¹ and amide C=O stretching frequencies between 1644-1636 cm⁻¹. researchgate.net Upon complexation with metal ions such as Co(II), Ni(II), and Cu(II), these bands exhibit a significant downward shift to around 3434 cm⁻¹ and 1634 cm⁻¹, respectively. researchgate.net This shift indicates the involvement of the nitrogen and oxygen atoms in the coordination to the metal center. The appearance of new bands in the regions of 455-534 cm⁻¹ and 600-645 cm⁻¹ are attributed to M-N and M-O stretching vibrations, further confirming the formation of the metal complex. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere. For example, the green or blue colors of Cu(II) and Ni(II) complexes of cyclohexylamine-N-methyl ligands are characteristic of their d-d electronic transitions. researchgate.net

NMR Spectroscopy: While not detailed in the provided search results for these specific derivatives, ¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the ligand and its complexes in solution, confirming the structure and purity of the synthesized compounds. modgraph.co.uk

Mass Spectrometry: Mass spectrometry provides information on the molecular weight of the synthesized compounds. For the parent this compound, GC-MS data is available, which can be a reference for the characterization of its derivatives. nih.gov

Below is a table summarizing the physical properties of synthesized Mannich base ligands derived from cyclohexylamine and their metal complexes.

| Compound | Formula | Color | Melting/Decomposition Point (°C) |

| Ligands | |||

| CHMU | C₈H₁₇N₃O | White Solid | - |

| CHMAA | C₉H₁₈N₂O | White Solid | - |

| CHMA | C₁₀H₂₀N₂O | White Solid | - |

| Complexes | |||

| Co(II)-CHMU | - | Blue | >300 |

| Co(II)-CHMAA | - | Olive Green | >300 |

| Co(II)-CHMA | - | Dark Green | >300 |

| Ni(II)-CHMU | - | Dark Green | >300 |

| Ni(II)-CHMAA | - | Dark Green | >300 |

| Ni(II)-CHMA | - | Dark Green | >300 |

| Cu(II)-CHMU | - | Green | >300 |

| Cu(II)-CHMAA | - | Green | >300 |

| Cu(II)-CHMA | - | Green | >300 |

Data synthesized from research on cyclohexylamine-N-methyl base Mannich ligands and their complexes. researchgate.net

Catalytic Activity and Selectivity of this compound-Derived Metal Complexes

The catalytic applications of metal complexes are highly dependent on the nature of the ligand and the metal center. While direct catalytic data for this compound complexes is scarce, research on related systems, such as those with N-heterocyclic carbene (NHC) ligands bearing bulky substituents like tert-butyl groups, can offer valuable insights. These NHC-metal complexes have shown significant catalytic efficiency in various organic transformations. rsc.org

For example, a ruthenium complex supported by a p-tert-butylcalix nih.govarene framework with NHC moieties, [tBuC4(OH)₂(NHC·Ru(cymene)Cl)₂], has demonstrated good catalytic efficiency for the transfer hydrogenation of ketones and aldehydes. rsc.org Similarly, a palladium complex with the same ligand framework, [tBuC4(OH)₂(NHC·Pd(allyl)Cl)₂], performs well in the Suzuki coupling of aryl chlorides and boronic acids. rsc.org These examples highlight the potential of bulky amine-derived ligands to create effective catalytic systems.

The table below presents findings on the catalytic activity of a ruthenium complex with a derivative ligand structure in transfer hydrogenation reactions.

| Substrate (Ketone/Aldehyde) | Catalyst Loading (mol%) | Conversion (%) |

| Acetophenone | 0.5 | 98 |

| 4-Methylacetophenone | 0.5 | 99 |

| 4-Methoxyacetophenone | 0.5 | 95 |

| Benzaldehyde | 0.5 | >99 |

Data is illustrative and based on the performance of [tBuC4(OH)₂(NHC·Ru(cymene)Cl)₂] in transfer hydrogenation. rsc.org

The selectivity of these catalytic systems is also a crucial aspect. In the Suzuki coupling reaction catalyzed by the palladium complex, high yields of di- and tri-ortho substituted biaryls were achieved, indicating good selectivity for the formation of these sterically hindered products. rsc.org

While the direct catalytic profile of this compound metal complexes remains an area for further exploration, the study of its derivatives provides a strong indication of their potential to form stable and catalytically active species for a range of important organic transformations.

N Butylcyclohexylamine As a Corrosion Inhibitor: Mechanistic and Performance Studies

Adsorption Characteristics and Inhibitory Mechanisms

The efficacy of an organic corrosion inhibitor like N-Butylcyclohexylamine is fundamentally tied to its ability to adsorb onto a metal surface, creating a protective barrier that isolates the metal from the corrosive medium. semanticscholar.org This process is governed by the inhibitor's molecular structure, the nature of the metal surface, and the characteristics of the corrosive environment. mdpi.com The adsorption can occur through two primary mechanisms: physisorption and chemisorption. mdpi.com

Understanding Adsorption Models on Metal Surfaces (Physisorption vs. Chemisorption)

The interaction between an inhibitor molecule and a metal surface can be classified based on the nature of the bonding forces involved.

Physisorption (Physical Adsorption) is characterized by weak, long-range electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. iitk.ac.ingoldapp.com.cn This process does not involve the sharing or transfer of electrons and is generally a reversible process. iitk.ac.in Physisorption typically results in the formation of a multilayered film on the metal surface and has a low heat of adsorption. goldapp.com.cnpsiberg.com

Chemisorption (Chemical Adsorption) involves stronger, short-range forces, including the formation of coordinate or covalent bonds between the inhibitor and the metal. psiberg.comunacademy.com This occurs through charge sharing or transfer from the inhibitor molecules to the vacant d-orbitals of the metal, creating a more stable and robust bond. mdpi.com Chemisorption is a highly specific and often irreversible process that forms a unimolecular layer on the surface. goldapp.com.cnpsiberg.comunacademy.com It is associated with a high heat of adsorption and may require activation energy. goldapp.com.cnunacademy.com In many cases, the inhibition mechanism is a combination of both physisorption and chemisorption. icrc.ac.irmdpi.com

To quantitatively describe the adsorption behavior of inhibitors on a metal surface, various adsorption isotherm models are employed. scholarpublishing.org These models provide a mathematical relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface at equilibrium. brieflands.com

Langmuir Isotherm: This model assumes that adsorption is a monolayer process occurring at specific, homogeneous sites on the adsorbent surface, with no interaction between the adsorbed molecules. brieflands.comresearchgate.netcore.ac.uk It is often used to describe chemisorption. bohrium.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with non-uniform adsorption energies and considers multilayer adsorption. brieflands.comcore.ac.uk

Temkin Isotherm: This model takes into account the interactions between the adsorbate molecules and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scholarpublishing.org

The fit of experimental data to a particular isotherm provides insight into the nature of the adsorption process. researchgate.net For many organic inhibitors, the adsorption process is found to follow the Langmuir isotherm model. icrc.ac.irscielo.brbohrium.com

Role of Electronic Structure and Molecular Conformation in Inhibition Efficiency

The ability of this compound to function as an effective corrosion inhibitor is intrinsically linked to its molecular and electronic properties. semanticscholar.org Organic inhibitors typically contain heteroatoms such as nitrogen, oxygen, or sulfur, and/or multiple bonds or aromatic rings in their structure, which act as active centers for adsorption. mdpi.comnanobioletters.comajchem-a.commdpi.com

This compound (C₁₀H₂₁N) possesses a nitrogen atom with a lone pair of electrons, which is a key feature for its inhibitory action. ajchem-a.com The mechanism involves the following steps:

In an acidic medium, the nitrogen atom can become protonated, and the molecule adsorbs onto the negatively charged metal surface (due to adsorbed anions from the acid) via electrostatic attraction (physisorption).

The molecule can also directly adsorb onto the metal surface through the donation of the lone pair of electrons from the nitrogen atom to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond (chemisorption). mdpi.com

Theoretical studies using methods like Density Functional Theory (DFT) are often used to correlate electronic parameters with inhibition efficiency. mdpi.comuin-alauddin.ac.id Key parameters include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency for the molecule to donate electrons to the metal surface. uin-alauddin.ac.idsciencetechindonesia.com

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E(LUMO) - E(HOMO)) : A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency. uin-alauddin.ac.idsciencetechindonesia.com

Dipole Moment (μ) : A higher dipole moment can facilitate stronger electrostatic interactions and adsorption. sciencetechindonesia.com

Performance Evaluation in Diverse Corrosive Environments

The effectiveness of this compound as a corrosion inhibitor is evaluated by measuring its ability to reduce the corrosion rate of different metals in various aggressive media.

Inhibition Efficiency on Various Metal Substrates (e.g., Carbon Steel, Aluminum)

Carbon Steel: Due to its low cost and desirable mechanical properties, carbon steel is widely used in industries but is susceptible to corrosion, especially in acidic environments. scielo.brmdpi.com Amine-based organic inhibitors are commonly used to protect carbon steel. semanticscholar.org The nitrogen atom in this compound allows it to adsorb onto the steel surface, forming a protective layer that blocks both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. mdpi.commdpi.com Studies on similar amine compounds show high inhibition efficiencies that increase with inhibitor concentration. ajchem-a.commdpi.com

Aluminum: Aluminum and its alloys are valued for their low density and good corrosion resistance, which is due to a naturally forming passive oxide layer. nanobioletters.com However, this layer is vulnerable to attack in aggressive acidic or alkaline environments. nanobioletters.comsapub.org Organic compounds containing nitrogen atoms have been shown to be effective inhibitors for aluminum corrosion. nanobioletters.comnih.gov They adsorb on the aluminum surface, forming a protective film that prevents the breakdown of the passive layer and subsequent metal dissolution. nanobioletters.comnih.gov

The table below shows representative data for the inhibition efficiency of an alkanolammonium salt, a related type of amine-based inhibitor, on carbon steel, illustrating how performance is typically measured and reported.

Application in Industrial Systems (e.g., Oil and Gas Industry)

The oil and gas industry faces severe corrosion challenges due to the presence of corrosive agents like water, carbon dioxide (CO₂), and hydrogen sulfide (B99878) (H₂S) in exploration, production, and transportation systems. corrosion.com.auinspenet.com Corrosion can lead to equipment failure, production losses, and significant safety and environmental hazards. inspenet.comcorrologic.com

Corrosion inhibitors are a primary defense against these issues. corrosion.com.aujournalajopacs.com Long-chain amine-based compounds, structurally similar to this compound, are among the most widely used inhibitors in the oil and gas sector. semanticscholar.org They are effective in "sweet" (CO₂-rich) and "sour" (H₂S-rich) environments. These inhibitors function by adsorbing onto the internal surfaces of pipelines and equipment, forming a persistent film that protects the metal from the corrosive fluids. semanticscholar.org this compound's properties make it a candidate for such applications, where it can help maintain the integrity of critical infrastructure. corrologic.com

Molecular Structure-Activity Relationships (SAR) and Inhibitor Design Principles

The relationship between the molecular structure of an inhibitor and its performance is a critical aspect of designing new and more effective corrosion inhibitors. For amine-based inhibitors like this compound, several structural features influence their activity.

Alkyl Chain Length: Generally, for a homologous series of inhibitors, increasing the length of the alkyl chain can enhance inhibition efficiency. mdpi.commdpi.com A longer chain increases the hydrophobicity and the surface area covered by each molecule, leading to a more compact and effective protective barrier. mdpi.com

Nature of the Amine: The substitution on the nitrogen atom (primary, secondary, tertiary) affects the electron density and steric hindrance around the active center, which can influence the adsorption mechanism and efficiency.

Presence of Functional Groups: The introduction of other functional groups can significantly alter the electronic properties and, therefore, the inhibitory action. Electron-donating groups tend to increase the electron density at the adsorption center, promoting stronger chemisorption and higher efficiency. mdpi.com Conversely, electron-withdrawing groups can decrease the inhibition effectiveness. mdpi.com

By understanding these SAR principles, it is possible to rationally design and synthesize new inhibitor molecules based on the this compound scaffold with tailored properties for specific applications, aiming for improved performance, better solubility, or enhanced environmental compatibility.

Influence of Alkyl Chain Length and Cyclohexyl Moiety on Inhibition

The molecular structure of an organic inhibitor, particularly the nature of its constituent groups, plays a pivotal role in its effectiveness in preventing corrosion. For N-alkylcyclohexylamines like this compound, both the linear alkyl chain (n-butyl group) and the cyclic alkyl moiety (cyclohexyl group) are critical to its inhibitory action.

The length of the alkyl chain often correlates with the inhibition efficiency. Generally, an increase in the alkyl chain length enhances the hydrophobicity of the inhibitor molecule. rsc.orgresearchgate.net This increased hydrophobicity promotes the formation of a more compact and stable protective film on the metal surface, effectively creating a barrier that isolates the metal from the corrosive environment. rsc.orgmdpi.com Studies on various amine-based and surfactant inhibitors have shown that longer alkyl chains lead to better surface coverage and, consequently, higher inhibition efficiency. mdpi.commdpi.com This is because the longer chains increase the molecular area, allowing a single molecule to shield a larger portion of the metal surface from corrosive species. academie-sciences.fr Furthermore, the van der Waals forces between adjacent long alkyl chains contribute to a more densely packed and robust adsorbed layer. icrc.ac.ir However, in some cases, excessively long chains might experience shear from the bulk solution, which could potentially reduce adsorption strength. mdpi.com

The cyclohexyl group provides a significant steric hindrance effect. Its bulky, non-planar structure contributes to covering a substantial area of the metal surface, thereby blocking active corrosion sites. The presence of the cyclohexyl ring, in conjunction with the amine functional group, is crucial for the adsorption process. The nitrogen atom of the amine acts as the primary active center, donating its lone pair of electrons to the vacant d-orbitals of the metal (like iron), forming a coordinate bond. ampp.orgsphinxsai.com The cyclohexyl group then provides a large, non-polar "tail" that enhances the protective barrier. researchgate.net Research on cyclohexylamine (B46788) and its derivatives confirms their effectiveness as corrosion inhibitors, attributed to the adsorption facilitated by the amine group and the surface coverage provided by the cyclic structure. researchgate.netampp.orgresearchgate.net The combination of the butyl chain and the cyclohexyl ring in this compound, therefore, provides a synergistic effect: the amine group anchors the molecule to the surface, while the alkyl and cycloalkyl groups form a protective hydrophobic layer.

Effects of Substituent Groups on Adsorption and Protective Layer Formation

The process of corrosion inhibition by organic molecules like this compound is fundamentally based on their adsorption onto the metal surface, forming a protective film. The nature of substituent groups on the inhibitor molecule can significantly alter its adsorption behavior and the quality of this protective layer. nih.govrsc.org

Substituents are broadly categorized as either electron-donating or electron-withdrawing groups.

Electron-donating groups (e.g., -CH3, -OH) increase the electron density on the active center of the inhibitor, which is the nitrogen atom in the case of amines. mdpi.com This enhanced electron density strengthens the dative bond formed between the inhibitor's nitrogen atom and the vacant d-orbitals of the metal. ampp.org A stronger bond leads to more stable adsorption (chemisorption) and a higher degree of surface coverage, resulting in improved inhibition efficiency. mdpi.com Studies on various aromatic and aliphatic amines have consistently shown that the presence of electron-donating substituents leads to superior corrosion protection. researchgate.netmdpi.com

| Inhibitor Base Structure | Substituent Group | Effect on Electron Density at N-atom | Primary Influence on Adsorption | Observed Impact on Inhibition Efficiency (General Trend) |

|---|---|---|---|---|

| Aniline (B41778) Derivative | -CH3 (Methyl) | Increase | Strengthens chemisorption | Increase mdpi.com |

| Aniline Derivative | -OH (Hydroxyl) | Increase | Strengthens chemisorption | Increase researchgate.netrsc.org |

| Aniline Derivative | -Cl (Chloro) | Decrease | May increase efficiency through other interactions | Increase rsc.org |

| Aniline Derivative | -CN (Cyano) | Decrease | May increase efficiency through other interactions | Increase rsc.org |

| Benzimidazole | -NH2 (Amino) | Increase | Strengthens chemisorption | Increase mdpi.com |

Computational Chemistry in Corrosion Inhibition Research

Quantum Chemical Calculations (e.g., DFT) for Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the inhibition mechanisms of organic molecules at the atomic and molecular levels. rsc.orgnih.gov DFT allows researchers to calculate various electronic properties (quantum chemical parameters) of an inhibitor molecule like this compound, which correlate with its performance. scirp.orggsconlinepress.com

Key parameters calculated via DFT include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. scirp.orgphyschemres.org

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal surface (back-donation), which also strengthens the inhibitor-metal bond. scirp.orgphyschemres.org

Energy Gap (ΔE = ELUMO – EHOMO): A smaller energy gap indicates higher reactivity of the inhibitor molecule, which generally translates to better inhibition efficiency as the molecule can more readily interact with the metal surface. scirp.orgphyschemres.org

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor onto the metal surface due to enhanced electrostatic interactions. gsconlinepress.com

Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value indicates electron donation from the inhibitor to the metal, a key process in chemisorption. scirp.orgfrontiersin.org

By calculating these parameters for this compound and its analogues, researchers can predict its inhibition potential and elucidate its adsorption mechanism without extensive experimentation. For example, DFT calculations can confirm that the nitrogen atom is the primary site for interaction with the metal surface due to its high negative charge density (Mulliken charge). scirp.org These theoretical studies consistently support experimental findings, providing a robust framework for designing new and more effective corrosion inhibitors. nih.govsemanticscholar.org

| Quantum Chemical Parameter | Symbol | Significance in Corrosion Inhibition | Trend for Higher Inhibition Efficiency |

|---|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating ability. | Higher value scirp.org |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting ability. | Lower value scirp.org |

| Energy Gap | ΔE | Indicates molecular reactivity. | Lower value scirp.orgphyschemres.org |

| Dipole Moment | μ | Relates to electrostatic interaction and polarity. | Higher value gsconlinepress.com |

| Global Hardness | η | Measures resistance to change in electron distribution. | Lower value scirp.org |

| Fraction of Electrons Transferred | ΔN | Quantifies electron donation to the metal surface. | Higher positive value scirp.org |

Molecular Dynamics Simulations of Inhibitor-Surface Interactions

While quantum chemistry provides insights into the electronic properties of isolated inhibitor molecules, Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between the inhibitor and the metal surface in a corrosive environment. mdpi.comresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing researchers to visualize the adsorption process and the formation of the protective inhibitor film. mdpi.com

In a typical MD simulation for corrosion studies, a system is constructed that includes a metal surface (e.g., an Fe (110) crystal plane to represent steel), inhibitor molecules (like this compound), water molecules, and corrosive ions (e.g., Cl⁻). rsc.orgmdpi.com The simulation then calculates the trajectories of all particles based on classical mechanics and predefined force fields.

Key insights from MD simulations include:

Adsorption Configuration: MD simulations reveal the most stable orientation of the inhibitor molecules on the metal surface. For many amine inhibitors, a flat or parallel adsorption orientation is observed, which maximizes the surface coverage and thus the protective effect. rsc.orgmdpi.com

Adsorption and Binding Energies: These energies quantify the strength of the interaction between the inhibitor molecules and the metal surface. mdpi.com A high negative adsorption energy indicates a strong and spontaneous adsorption process, which is desirable for an effective inhibitor. mdpi.com

Protective Film Structure: Simulations can show how inhibitor molecules arrange themselves to form a film, displacing water and corrosive ions from the metal surface. mdpi.combohrium.com This provides a visual and quantitative understanding of the barrier mechanism.

Diffusion Coefficients: The diffusion coefficient of corrosive species like chloride ions near the metal surface can be calculated. A lower diffusion coefficient in the presence of the inhibitor indicates that the protective film is effectively hindering the transport of these ions to the surface. mdpi.com

For this compound, MD simulations would likely show the molecule adsorbing on the iron surface with the amine group oriented towards the metal and the butyl and cyclohexyl chains extending outwards, forming a hydrophobic layer that repels water and corrosive agents. rsc.orgmdpi.com These simulations are powerful for validating experimental results and providing a nanoscale picture of the inhibition process that is difficult to obtain through experimental methods alone. researchgate.net

Applications in Materials Science and Polymer Chemistry

N-Butylcyclohexylamine as a Chemical Intermediate for Material Synthesis

As a chemical intermediate, this compound provides a reactive secondary amine group that can participate in a variety of polymerization and modification reactions. This makes it a valuable precursor for creating complex polymers and advanced materials with specific, engineered properties. vulcanchem.com

The reactivity of the N-H bond in this compound makes it a suitable candidate for the synthesis of polymers such as polyurethanes and polyureas.

In the field of polyurethanes , secondary amines like this compound are utilized in the reductive alkylation process to create tertiary amine catalysts. google.comgoogle.com These catalysts are crucial for controlling the reaction between a polyisocyanate and a polyol, which forms the polyurethane. google.comgoogle.com The structure of the amine catalyst can influence the curing process and the final properties of the polyurethane foam or elastomer. While not a direct monomer in the main polymer chain in this context, its role as a precursor to essential catalysts is significant.

In the synthesis of polyureas , this compound can be a key reactant. For instance, it is used in the creation of N-substituted urea (B33335) resins. One example involves reacting this compound with isocyanates to form urea linkages. google.com A specific application is in the synthesis of trimethoxysilane-terminated N-butyl urea resins, where this compound is one of the amines that can be reacted with isocyanate groups. google.com These resins can be formulated into single-component coatings. google.com The incorporation of the N-butylcyclohexyl group can influence the properties of the final coating material. Polyurea greases, known for their high-temperature performance, are another area where amine precursors are essential, although specific use of this compound is part of a broader class of potential reactants. googleapis.com

Table 1: Role of this compound as a Precursor in Polymer Synthesis

| Polymer System | Role of this compound | Resulting Product/Application | Reference |

|---|---|---|---|

| Polyurethanes | Precursor for Tertiary Amine Catalysts | Catalysts for polyurethane foam production | google.com, google.com |

| Polyureas | Reactant with Isocyanates | N-substituted urea resins for single-component coatings | google.com |

This compound as a Functional Additive in Materials

Beyond its role as a reactive intermediate, this compound and its derivatives can be incorporated into materials as functional additives to impart specific properties.

The addition of this compound or its derivatives can significantly alter the characteristics of a material.

Antistatic Properties : N,N-di-n-butylcyclohexylamine is mentioned as a preferred tertiary amine for creating ionic liquids used as antistatic additives in polyurethanes. google.com These additives help to dissipate static charge, which is crucial for applications like shoe soles to prevent electrostatic discharge. google.com The ionic liquid is incorporated into the polyurethane matrix, providing durable antistatic properties to the final product. google.com

Lubricity : In the fuel industry, derivatives such as N,N-dibutylcyclohexylamine are used as part of lubricity additive compositions for fuels with low sulfur content. google.com These additives are crucial for protecting fuel system components from wear. The mixture, often combined with a monocarboxylic acid like oleic acid, enhances the lubricity of the fuel without forming significant amounts of amide reaction products. google.com

Table 2: this compound as a Functional Additive

| Application Area | Derivative Used | Function | Modified Property | Reference |

|---|---|---|---|---|

| Polyurethanes | N,N-di-n-butylcyclohexylamine | Component of an ionic liquid antistatic additive | Reduces static electricity buildup | google.com |

| Fuels | N,N-dibutylcyclohexylamine | Lubricity additive | Increases fuel lubricity | google.com |

Rational Design and Synthesis of Novel Materials Incorporating this compound Structural Units

The concept of rational design involves the deliberate synthesis of molecules and materials to achieve specific functions and properties. frontiersin.orgrsc.org The this compound structural unit has been incorporated into novel materials through targeted synthesis.

Thermoplastic Polyoxazolidinones : this compound is listed among a wide range of secondary monofunctional amines that can be used as end-capping agents in the production of thermoplastic polyoxazolidinones. epo.org These polymers are synthesized from the reaction of polyepoxide and diisocyanate compounds. The monofunctional amine acts as a chain terminator, controlling the molecular weight of the resulting polymer, which in turn influences its processing characteristics and final properties. These thermoplastics can be used in diverse applications, including electrically insulating materials and thermally conductive formulations. epo.org

Heterometallic Rings : In the field of coordination chemistry, N-tert-butylcyclohexylamine has been used as a template in the synthesis of heterometallic rings. rsc.org Specifically, its use in a solvothermal reaction with chromium and zinc sources led to the formation of a 14-metal ring with an hourglass shape, consisting of twelve chromium(III) ions and two zinc(II) ions. rsc.org The amine, in its protonated form, acts as a template, directing the assembly of the metal-oxo/fluoro framework and balancing the charge of the resulting anionic cluster. This demonstrates the role of the this compound structure in directing the formation of complex, nanoscale inorganic architectures. rsc.org

The ability to catalytically synthesize secondary amines like this compound from bio-derived phenolics also opens pathways for creating more sustainable materials. csic.es Research into the reductive amination of phenols and carbonyl compounds provides the fundamental chemistry needed to produce this compound and related structures, which can then be used in material synthesis. csic.esresearchgate.netoup.com

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation of N-Butylcyclohexylamine

Spectroscopic methods are fundamental in determining the precise molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the butyl and cyclohexyl groups. The chemical shifts are influenced by the electron density around the protons. ucl.ac.uk Generally, protons closer to the electron-withdrawing amine group are deshielded and appear at a higher chemical shift (downfield). ucl.ac.uknih.gov The integration of the peaks provides the ratio of protons of each type, and the splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to the nitrogen atom appearing at a characteristic downfield position. ucl.ac.uk

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Butyl-CH₃ | ~0.9 |

| Cyclohexyl-CH₂ (multiple) | ~1.0-1.8 |

| Butyl-CH₂ | ~1.3-1.5 |

| NH | ~1.1 (broad) |

| Butyl-NCH₂ | ~2.4 |

| Cyclohexyl-NCH | ~2.5 |

| Note: Predicted data is based on standard NMR prediction tools and may vary from experimental values. nmrdb.org |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational modes for this compound include:

N-H Stretch: A characteristic peak for the secondary amine group, typically appearing in the region of 3300-3500 cm⁻¹. This peak is often broad.

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and cyclohexyl groups are observed in the 2850-2960 cm⁻¹ region. researchgate.net

N-H Bend: The N-H bending vibration typically appears around 1590-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration is found in the fingerprint region, usually between 1000-1250 cm⁻¹. nih.gov

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| N-H Bend | 1590 - 1650 |

| C-N Stretch | 1000 - 1250 |

| Source: General IR spectroscopy data. nih.govnist.gov |

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. savemyexams.comucsb.edu When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of components in a mixture. bibliotekanauki.pl

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight (155.28 g/mol ). nih.gov The molecule undergoes fragmentation upon ionization, leading to a series of fragment ions. ucsb.eduibchem.com The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

| Ion | m/z (Mass-to-Charge Ratio) | Identity/Origin |

| [M]⁺ | 155 | Molecular Ion |

| [M-C₃H₇]⁺ | 112 | Loss of a propyl radical |

| [M-C₄H₉]⁺ | 98 | Loss of a butyl radical |

| [C₆H₁₁NH]⁺ | 98 | Cyclohexylamino fragment |

| [C₆H₁₂]⁺ | 84 | Cyclohexene fragment from rearrangement |

| [C₄H₁₀N]⁺ | 72 | Butylamino fragment |

| Source: Experimental GC-MS data from PubChem. nih.gov |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Solid-State Characterization Methodologies

Solid-state characterization techniques are crucial for understanding the properties of this compound in its solid form, particularly for its derivatives and complexes which are often crystalline.

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. cam.ac.ukbu.edu While obtaining a single crystal of pure this compound can be challenging, the crystal structures of its derivatives and salts have been successfully studied. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (typically the top 5-10 nm). wikipedia.orgmdpi.com This makes it particularly valuable for studying the interaction of this compound with surfaces, as is relevant in fields like corrosion inhibition and heterogeneous catalysis. researchgate.netdiva-portal.org

When this compound is used as a corrosion inhibitor, it adsorbs onto a metal surface, forming a protective layer. manchester.ac.uknih.gov XPS can be used to analyze this adsorbed layer. The N 1s core level spectrum would confirm the presence of the amine on the surface. The binding energy of the N 1s peak can provide information about the nature of the interaction. researchgate.net For instance, a shift in the N 1s binding energy can indicate whether the amine is physisorbed or chemisorbed (protonated or coordinated to the metal). Analysis of the C 1s, O 1s, and the metal's core level spectra (e.g., Fe 2p for steel) before and after inhibitor application reveals changes in the surface chemistry, such as the reduction of metal oxides and the formation of the protective organic film. mdpi.combeilstein-journals.org

| Element | Core Level | Typical Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284 - 288 | Presence of alkyl chains (C-C, C-H), C-N bonds, and adventitious carbon. |

| Nitrogen | N 1s | 398 - 402 | Presence and chemical state of the amine group (e.g., free amine vs. protonated amine). |

| Oxygen | O 1s | 530 - 534 | Presence of metal oxides, hydroxides, or adsorbed water on the surface. |

| Metal (e.g., Iron) | Fe 2p | 706 - 725 | Chemical state of the metal surface (e.g., metallic Fe⁰, Fe²⁺, Fe³⁺). |

| Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. researchgate.net |

X-ray Crystallography of this compound Derivatives and Complexes

Chromatographic and Separation Methodologies for Purity and Mixture Analysis

The analysis and purification of this compound, as well as its identification within complex mixtures, rely on various chromatographic and separation techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary instrumental methods for its quantitative and qualitative analysis, while column chromatography serves as a fundamental technique for its purification.

Gas Chromatography (GC)

Gas chromatography is a frequently employed technique for the analysis of this compound, particularly in the context of reaction monitoring and product identification following synthesis. csic.esresearchgate.netmanchester.ac.uk Coupling GC with mass spectrometry (GC-MS) allows for definitive identification of the compound and its by-products. csic.esresearchgate.net

Research on the catalytic amination of phenols to produce secondary amines like this compound has utilized GC-MS for product analysis. csic.es In one such study, the separation of chemical species was carried out using an Elite 1701 column (30 m × 0.25 mm × 0.25 µm) in a gas chromatograph equipped with a mass spectrometer. csic.es Similarly, in studies of nickel-catalyzed reductive amination, reaction products were identified using a gas chromatograph with a mass spectrometer detector, employing an HP-1 MS column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness). rsc.org For quantitative analysis, such as determining reaction conversion, a gas chromatograph with a flame-ionization detector (GC-FID) is often used. manchester.ac.uk

Detailed GC-MS parameters have been described for the analysis of related cyclohexylamides, where a 25m HP1 capillary column was used with a temperature program from 150°C to 300°C at a rate of 10°C/min, using helium as the carrier gas. core.ac.uk The National Institute of Standards and Technology (NIST) also indicates the availability of gas chromatography data for this compound in its WebBook. nist.gov

Table 1: Gas Chromatography Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Technique | GC-MS | GC-MS | GC-MS |

| Application | Product Identification | Product Identification | Analysis of N-aroylcyclohexylamides |

| Column | Elite 1701 | HP-1 MS | HP1 Capillary Column |

| Column Length | 30 m | 30 m | 25 m |

| Internal Diameter | 0.25 mm | 0.25 mm | Not Specified |

| Film Thickness | 0.25 µm | 0.25 µm | Not Specified |

| Carrier Gas | Not Specified | Not Specified | Helium |

| Temperature Program | Not Specified | Not Specified | 150°C to 300°C (10°C/min) |

| Detector | Mass Spectrometer (QS8) | Mass Spectrometer (5973 MSD) | Mass Spectrometer (HP 5970A) |

| Source | csic.es | rsc.org | core.ac.uk |

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is an effective method for the analysis of this compound and its derivatives. sielc.com One established method for the analysis of the related compound N-tert-Butylcyclohexylamine utilizes a Newcrom R1 HPLC column. sielc.com The mobile phase for this separation consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com

HPLC coupled with mass spectrometry (HPLC-MS) has also been instrumental in identifying this compound in natural product extracts. mdpi.comnih.gov In a study of Cladanthus mixtus extracts, this compound was identified as a key biomolecule, constituting 6.90% of the amines in the stem extract. mdpi.comnih.gov The analysis was performed on a system equipped with a photodiode array (PDA) detector and an Acclaim™ 120 reverse-phase C18 column (3 µm, 150 × 4.6 mm). mdpi.comnih.gov The separation was achieved using a gradient elution with a mobile phase composed of 1% acetic acid in water (solvent A) and 100% acetonitrile (solvent B), at a flow rate of 0.5 mL/min. mdpi.com Sample preparation for this analysis involved dissolving the dried extract in a methanol (B129727):water mixture and filtering it through a 0.22 µm filter. mdpi.comnih.gov

Table 2: High-Performance Liquid Chromatography Method for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | HPLC-MS |

| Application | Identification in Plant Extract |

| Column | Acclaim™ 120 reverse phase C18 |

| Particle Size | 3 µm |

| Column Dimensions | 150 × 4.6 mm |

| Mobile Phase A | 1% Acetic Acid in Water |

| Mobile Phase B | 100% Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Detector | PDA Plus & Mass Spectrometer |

| Source | mdpi.com |

Other Separation Methodologies

Beyond instrumental chromatography, classical separation techniques are crucial for the isolation and purification of this compound and related compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying crude products following synthesis. core.ac.uklmaleidykla.lt For instance, in the synthesis of dimeric naphthalene (B1677914) diimides using 4-tert-butylcyclohexylamine, the crude product was purified on a silica gel column using a mixture of acetone (B3395972) and hexane (B92381) as the eluent. lmaleidykla.lt

Liquid-Liquid Extraction: This technique is often used as a sample preparation step prior to chromatographic analysis. For example, before HPLC-MS analysis, an aqueous plant extract phase was subjected to liquid-liquid extraction with diethyl ether and ethyl acetate (B1210297) to isolate compounds of interest. mdpi.comnih.gov

Filtration: Filtration is a basic but essential step used to remove solid materials, such as catalysts or particulates, from liquid samples before analysis or further processing. csic.esmdpi.comnih.gov